Filgotinib

Descripción general

Descripción

Filgotinib, also known as Jyseleca, is an oral Janus kinase (JAK) 1 selective inhibitor used to treat cases of rheumatoid arthritis that are unresponsive to conventional treatments . It was developed by the Belgian-Dutch biotech company Galapagos NV . The most common side effects include nausea, upper respiratory tract infection, urinary tract infection, and dizziness .

Synthesis Analysis

Filgotinib is prepared using 2-amino-pyridine as raw material by condensation, cyclisation, coupling, and other reactions . A study used Filgotinib as the lead compound to synthesize novel triazolopyridine derivatives .

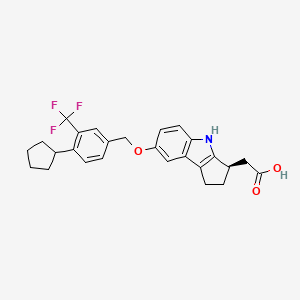

Molecular Structure Analysis

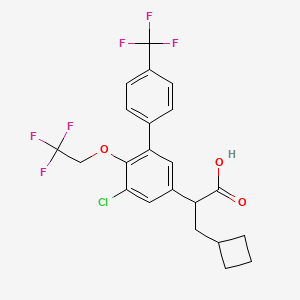

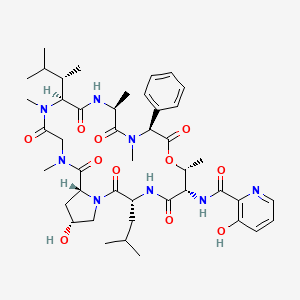

Filgotinib is a small molecule with a chemical formula of C21H23N5O3S and a molar mass of 425.51 g/mol . Four solid forms of filgotinib hydrochloride were introduced in a study, including form A (trihydrate), form B (DMF solvate), form C (DMSO-water solvate), and form D (anhydrate). Single-crystal structures of the three pseudopolymorphs were elucidated by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Filgotinib is mainly eliminated in the urine as the metabolite . It is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 .

Physical And Chemical Properties Analysis

Filgotinib is a small molecule with a chemical formula of C21H23N5O3S and a molar mass of 425.51 g/mol . It is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 .

Aplicaciones Científicas De Investigación

Ulcerative Colitis

Specific Scientific Field

The application of Filgotinib in the field of Gastroenterology, specifically for the treatment of Ulcerative Colitis .

Summary of the Application

Filgotinib is a small molecule with preferential inhibition of Janus kinase type 1 (JAK1), approved for the treatment of ulcerative colitis . It modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway .

Methods of Application or Experimental Procedures

In a real-world cohort study, patients with active ulcerative colitis received Filgotinib. Baseline demographic, phenotype, and follow-up data were collected via review of electronic medical records .

Results or Outcomes

Clinical remission was achieved in 71.9% of patients at Week 12 and 76.4% of patients at Week 24. Biochemical remission was achieved in 87.3% at Week 12 and 88.9% at Week 24. At the end of follow-up, 82.4% of patients remained on Filgotinib .

Rheumatoid Arthritis

Specific Scientific Field

The application of Filgotinib in the field of Rheumatology, specifically for the treatment of Rheumatoid Arthritis .

Summary of the Application

Filgotinib, an oral, preferential Janus kinase (JAK)-1 inhibitor, is approved for the treatment of rheumatoid arthritis .

Methods of Application or Experimental Procedures

Filgotinib is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 .

Results or Outcomes

Systemic exposures of Filgotinib and its primary metabolite increase dose proportionally over a 50- to 200-mg once-daily dose range. Filgotinib has a low drug–drug interaction potential, without clinically significant interactions with commonly coadministered medications in patients with inflammatory diseases .

Crohn’s Disease

Specific Scientific Field

The application of Filgotinib in the field of Gastroenterology, specifically for the treatment of Crohn’s Disease .

Summary of the Application

Filgotinib, a JAK1 preferential inhibitor, has been evaluated for the treatment of moderate to severe Crohn’s disease (CD) in the DIVERSITY trial .

Methods of Application or Experimental Procedures

In the DIVERSITY trial, patients with moderate to severe CD, both biologic-naïve and biologic-experienced, were given Filgotinib .

Results or Outcomes

The induction cohorts of the study failed to meet the co-primary endpoints of clinical remission and endoscopic response for Filgotinib. However, in the maintenance phase of the study, a statistically significant higher proportion of patients receiving Filgotinib 200mg once daily achieved the co-primary endpoints of clinical remission and endoscopic response compared to placebo at Week 58 .

Psoriatic Arthritis

Specific Scientific Field

The application of Filgotinib in the field of Rheumatology, specifically for the treatment of Psoriatic Arthritis .

Summary of the Application

Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, has been studied for the treatment of active psoriatic arthritis .

Methods of Application or Experimental Procedures

In the EQUATOR trial, patients with active moderate-to-severe psoriatic arthritis who had an insufficient response or intolerance to at least one conventional synthetic disease-modifying anti-rheumatic drug (csDMARD) were given Filgotinib .

Results or Outcomes

80% of patients in the Filgotinib group achieved 20% improvement in American College of Rheumatology response criteria (ACR20) at week 16, compared to 33% in the placebo group .

Ankylosing Spondylitis

Specific Scientific Field

The application of Filgotinib in the field of Rheumatology, specifically for the treatment of Ankylosing Spondylitis .

Summary of the Application

Filgotinib, an oral selective Janus kinase 1 (JAK1) inhibitor, has been investigated for the treatment of patients with active Ankylosing Spondylitis .

Methods of Application or Experimental Procedures

In the TORTUGA trial, adult patients with active Ankylosing Spondylitis and an inadequate response or intolerance to two or more NSAIDs were given Filgotinib .

Results or Outcomes

Filgotinib was found to be safe, well tolerated, and efficacious, with superior results compared with placebo .

Non-radiographic Axial Spondyloarthritis

Specific Scientific Field

The application of Filgotinib in the field of Rheumatology, specifically for the treatment of Non-radiographic Axial Spondyloarthritis .

Summary of the Application

Filgotinib, a Janus kinase 1 (JAK1) inhibitor, has been studied for the treatment of Non-radiographic Axial Spondyloarthritis .

Methods of Application or Experimental Procedures

Clinical trials have been conducted to evaluate the efficacy and safety of Filgotinib in subjects with active Non-radiographic Axial Spondyloarthritis .

Results or Outcomes

The results of these studies are not yet available .

Small Molecule Inhibitors

Specific Scientific Field

The application of Filgotinib in the field of Pharmacology, specifically as a small molecule inhibitor .

Summary of the Application

Filgotinib is a small molecule that selectively inhibits Janus kinase (JAK) type 1 . It is already approved for the treatment of rheumatoid arthritis and is being evaluated for the management of patients with moderate to severe ulcerative colitis .

Results or Outcomes

Inflammatory Bowel Disease

Specific Scientific Field

The application of Filgotinib in the field of Gastroenterology, specifically for the treatment of Inflammatory Bowel Disease .

Summary of the Application

Filgotinib is recommended as a treatment option for adults with moderately or severely active ulcerative colitis when other inflammatory bowel disease (IBD) treatments have been tried but prove unsuccessful .

Results or Outcomes

JAK-STAT Signaling Pathway

Specific Scientific Field

The application of Filgotinib in the field of Immunology, specifically for the inhibition of the JAK-STAT signaling pathway .

Summary of the Application

By inhibition of the JAK-STAT pathway, Filgotinib is effective in suppressing disease activity and preventing the progression of joint destruction .

Methods of Application or Experimental Procedures

Filgotinib is a selective JAK1 inhibitor pending approval for use in rheumatoid arthritis. It is used in clinical trials to evaluate its efficacy in suppressing disease activity .

Results or Outcomes

Immune System Diseases

Specific Scientific Field

The application of Filgotinib in the field of Immunology, specifically for the treatment of Immune System Diseases .

Summary of the Application

Filgotinib is an oral, preferential Janus kinase (JAK)-1 inhibitor. Preferential inhibition of JAK1 modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway, which differ from those inhibited by JAK2 or JAK3 .

Safety And Hazards

Filgotinib is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Over a median of 1.6 and maximum of 5.6 years of exposure, safety/tolerability of Filgotinib were similar, with a lower incidence of infections .

Propiedades

IUPAC Name |

N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJLVEAXPNLDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152935 | |

| Record name | Filgotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

There are four Janus kinase (JAK) enzymes including JAK1, JAK2, JAK3, and tyrosine kinase 2. JAK1 mediates inflammatory cytokine signaling, while JAK2 and JAK3 are important components of hematologic and immune functions. Filgotinib selectively inhibits JAK1 and is for example nearly 30-fold more selective for JAK1 compared to JAK2. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have RA. Sustained activation of this pathway contributes to aberrant processes which lead to disease progression including elevated levels of matrix metalloproteinases (MMPs) and reduced cell apoptosis in RA affected synovial tissues. Filgotinib acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation, which ultimately results in reduced proinflammatory cytokine signaling. | |

| Record name | Filgotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Filgotinib | |

CAS RN |

1206161-97-8 | |

| Record name | Filgotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206161-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filgotinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206161978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filgotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Filgotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FILGOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XVL385Q0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B607376.png)

![2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile](/img/structure/B607384.png)